2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine
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Overview
Description
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine is an organophosphorus compound that features a phosphanyl group attached to a propan-1-imine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with a phosphanyl reagent under controlled conditions. The reaction is often catalyzed by transition metals such as copper or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphanyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with molecular targets through the phosphanyl group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A precursor in the synthesis of 2,2-Dimethyl-1-(phenylphosphanyl)propan-1-imine.
Triphenylphosphine: A commonly used phosphine ligand in coordination chemistry.
2-Phenyl-2-propanol: Another related compound with similar structural features.
Properties
CAS No. |
87218-76-6 |
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Molecular Formula |
C11H16NP |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C11H16NP/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8,12-13H,1-3H3 |
InChI Key |
HCDJYNSPEJHZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=N)PC1=CC=CC=C1 |
Origin of Product |
United States |
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